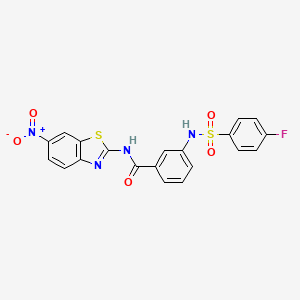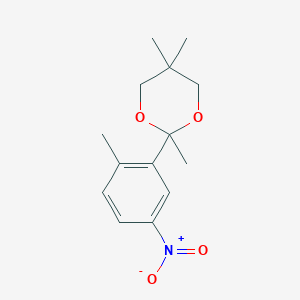
2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the reaction of a nitrophenyl derivative with a dioxane precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would be optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes. The choice of equipment, reaction conditions, and purification methods would be tailored to ensure consistent quality and efficiency. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.
化学反应分析
Types of Reactions
2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
科学研究应用
2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
相似化合物的比较
Similar Compounds
- 2,5-Dimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane
- 2,5,5-Trimethyl-2-(4-nitrophenyl)-1,3-dioxane
- 2,5,5-Trimethyl-2-(2-methyl-3-nitrophenyl)-1,3-dioxane
Uniqueness
2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane may exhibit unique properties due to the specific arrangement of its functional groups
属性
IUPAC Name |
2,5,5-trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10-5-6-11(15(16)17)7-12(10)14(4)18-8-13(2,3)9-19-14/h5-7H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCSWLBQDAOPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2(OCC(CO2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2807433.png)

![[2-(5-Fluoro-2-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2807435.png)
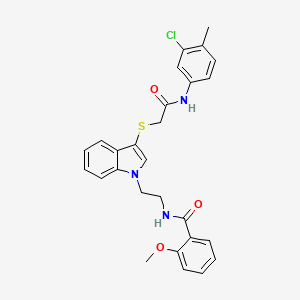
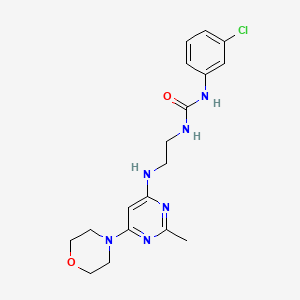
![3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2807438.png)
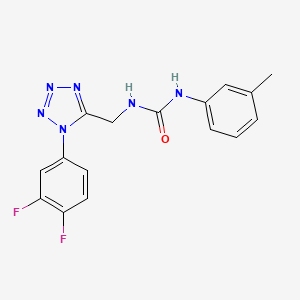
![9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2807440.png)
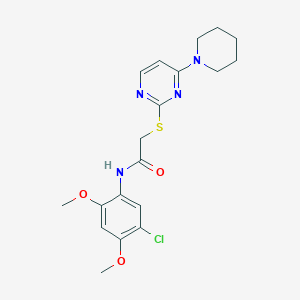
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2807443.png)
![5-amino-N-(5-chloro-2-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807445.png)

